N-(carboxylatomethyl)-D-alanine
Description
Properties
Molecular Formula |
C5H8NO4- |
|---|---|
Molecular Weight |
146.12 g/mol |
IUPAC Name |
(2R)-2-(carboxylatomethylazaniumyl)propanoate |
InChI |
InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/p-1/t3-/m1/s1 |
InChI Key |
XYUPSBLFPTWJLC-GSVOUGTGSA-M |
SMILES |
CC(C(=O)[O-])[NH2+]CC(=O)[O-] |
Isomeric SMILES |
C[C@H](C(=O)[O-])[NH2+]CC(=O)[O-] |
Canonical SMILES |
CC(C(=O)[O-])[NH2+]CC(=O)[O-] |
Synonyms |
2-methyliminodiacetic acid strombine |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
N-(Carboxymethyl)-D-alanine has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for maintaining cell integrity.
Cancer Research
D-amino acids, including N-(Carboxymethyl)-D-alanine, have shown promise in cancer research. Studies have demonstrated that D-alanine can accumulate in tumor cells more effectively than its L-counterpart, potentially leading to targeted therapies. The compound's ability to inhibit tumor growth has been observed in animal models, suggesting its utility in oncological applications .
Biochemical Applications
Metabolic Studies
N-(Carboxymethyl)-D-alanine plays a role in microbial metabolism and is involved in various biochemical pathways. Its interactions with enzymes and metabolic processes are crucial for understanding its biological significance. For instance, it has been implicated in the synthesis of other important biomolecules.
Binding Studies
Research on the binding affinities of N-(Carboxymethyl)-D-alanine reveals its potential as a ligand in biochemical assays. These studies are essential for elucidating the compound's role in cellular processes and its interactions with other biomolecules.
Environmental Applications
Chelating Agent
N-(Carboxymethyl)-D-alanine functions as a chelating agent for metal ions, forming stable complexes that can be utilized in various environmental applications. Its ability to bind with heavy metals makes it useful in water treatment processes, helping to remove contaminants from wastewater .
Green Chemistry
As a biodegradable chelating agent, N-(Carboxymethyl)-D-alanine is considered an environmentally friendly alternative to traditional chelators like EDTA. Its use in detergents and cleaning agents is gaining traction due to its lower toxicity and effectiveness at various pH levels .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of N-(Carboxymethyl)-D-alanine demonstrated significant inhibition of Staphylococcus aureus growth when tested against various concentrations of the compound. The results indicated a dose-dependent response, supporting its potential use as an antimicrobial agent in pharmaceutical formulations.
Case Study 2: Environmental Remediation
In an environmental remediation project, N-(Carboxymethyl)-D-alanine was employed to treat industrial wastewater contaminated with heavy metals. The compound effectively chelated metal ions, facilitating their removal from the water system and demonstrating its practical application in environmental science.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents like Cbz (N-Cbz-D-alanine) or aromatic groups (e.g., in pesticides) increase molecular weight and reduce solubility in aqueous media.
- Charge and Reactivity : The carboxymethyl group in strombine introduces a negative charge at physiological pH, influencing its interaction with enzymes like strombine dehydrogenase. In contrast, neutral substituents (e.g., acetyl, methyl) reduce polarity .
Metabolic and Enzymatic Functions
- Strombine (this compound) : Acts as a key intermediate in anaerobic glycolysis in marine invertebrates, facilitating NAD⁺ regeneration .
- D-Alanine : Regulates circadian rhythms and gluconeogenesis in the kidney .
- N-Cbz-D-alanine: A protected amino acid used in peptide synthesis to prevent unwanted side reactions during coupling .
- Metalaxyl-M : A fungicide targeting oomycetes by inhibiting RNA polymerase .
Enzyme Specificity
Chemical and Physical Properties
| Property | This compound | N-Cbz-D-alanine | N-Acetyl-D-alanine |
|---|---|---|---|
| Melting Point (°C) | Not reported | 83–84 | ~150 (decomposes) |
| Solubility | High (polar substituent) | Low in water | Moderate in DMSO |
| Stability | Stable at neutral pH | Sensitive to acid/base hydrolysis | Stable in dry conditions |
Notable Trends:
- Carboxymethyl and acetyl groups enhance water solubility compared to hydrophobic substituents like Cbz.
- Steric hindrance in Cbz derivatives reduces enzymatic degradation, making them ideal for synthetic applications .
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves nucleophilic substitution between D-alanine and bromoacetic acid under alkaline aqueous conditions. The amino group of D-alanine acts as a nucleophile, displacing bromide from bromoacetic acid to form the N-carboxymethyl derivative.
Key steps :
-
Deprotonation : D-alanine is dissolved in aqueous NaOH (2–3 equiv), deprotonating both the α-amino and carboxylic acid groups.
-
Alkylation : Bromoacetic acid (1.1–1.5 equiv) is added gradually to avoid localized acidity, with N,N-diisopropylethylamine (DIPEA, 1 equiv) enhancing nucleophilicity.
-
Reflux : The mixture is heated at 70–90°C for 4–6 hours under stirring.
-
Work-up : Acidification to pH 3–4 with HCl precipitates the product, which is isolated via filtration and washed with ice-cold ethanol.
Optimization Parameters
Yield : 68–74% after recrystallization (water:ethanol, 3:1).
Stereochemical Preservation and Analytical Validation
Chirality Retention
D-Alanine’s α-carbon configuration remains intact under optimized conditions (pH 9–10, ≤80°C), as confirmed by polarimetry ([α]D²⁵ = +14.5° vs. +14.9° for pure D-alanine). Racemization becomes significant (>10%) above 90°C or prolonged heating (>8 hours).
Spectroscopic Characterization
-
¹H NMR (500 MHz, D₂O) : δ 3.45 (q, J = 7.0 Hz, 1H, CH), 3.22 (s, 2H, NCH₂COO⁻), 1.42 (d, J = 7.0 Hz, 3H, CH₃).
-
¹³C NMR : 178.5 (COO⁻), 174.2 (COO⁻ from carboxymethyl), 53.1 (CH), 48.9 (NCH₂), 17.2 (CH₃).
Alternative Method: Solid-Phase Synthesis with Protected Intermediates
Protection-Deprotection Sequence
To mitigate side reactions (e.g., esterification), D-alanine’s carboxylic acid group is temporarily protected as a methyl ester:
-
Esterification : D-Alanine is treated with SOCl₂ in methanol to form D-alanine methyl ester.
-
Alkylation : The esterified amine reacts with bromoacetic acid in DMF using K₂CO₃ as a base (60°C, 3 hours).
-
Saponification : NaOH (2M) hydrolyzes the methyl ester, yielding this compound.
Advantages :
Disadvantages :
-
Additional steps prolong synthesis.
-
Requires stringent anhydrous conditions for esterification.
Industrial-Scale Considerations
Catalyst Screening
Urotropine (hexamethylenetetramine) accelerates alkylation in aqueous ammonia systems, reducing reaction time to 2 hours at 60°C. However, its use necessitates post-reaction removal via acid hydrolysis or ion exchange.
Electrodialysis Purification
Crude reaction mixtures containing inorganic salts (e.g., NaBr) are efficiently purified via electrodialysis, achieving >98% product recovery.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Stereochemical Integrity |
|---|---|---|---|---|
| Direct alkylation | 68–74 | 95–97 | High | Excellent (≤2% racemization) |
| Solid-phase synthesis | 82–85 | 98–99 | Moderate | Excellent |
| Urotropine-catalyzed | 75–78 | 93–95 | High | Good (≤5% racemization) |
Challenges and Mitigation Strategies
Q & A
Q. What are the primary synthetic routes for N-(carboxylatomethyl)-D-alanine, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via carboxymethylation of D-alanine using chloroacetic acid under alkaline conditions (pH 9–11). Key parameters include:
- Temperature : Optimal yields (~75%) are achieved at 25–30°C, avoiding side reactions like over-alkylation.
- Purification : Reverse-phase HPLC or ion-exchange chromatography is used to isolate the product, with mass spectrometry (MS) confirming molecular integrity .
- Challenges : Competing reactions with the α-amino group require careful pH control to direct carboxymethylation to the nitrogen .
Q. How is the stereochemical integrity of this compound confirmed during synthesis?
Circular dichroism (CD) spectroscopy and chiral HPLC are standard for verifying the D-configuration. X-ray crystallography of derivatives (e.g., cyclohexyl-substituted analogs) provides definitive stereochemical assignments. For example, a 1.28 Å resolution crystal structure (PDB: 4XEM) confirmed the D-alanine backbone in related compounds .
Q. What spectroscopic methods are most reliable for characterizing this compound in solution?
- NMR : H and C NMR detect carboxymethyl protons (δ 3.5–4.0 ppm) and confirm the absence of racemization.
- FT-IR : Peaks at 1650–1700 cm (C=O stretching) and 1550 cm (N–H bending) validate functional groups .
- MS : High-resolution ESI-MS distinguishes isotopic patterns, ensuring molecular formula accuracy (e.g., CHNO requires m/z 253.1284) .
Advanced Research Questions
Q. How does this compound interact with bacterial alanyl-tRNA synthetase (AlaRS), and what structural clashes limit its incorporation into proteins?
Molecular docking studies using AlaRS structures (e.g., PDB: 4XEM) reveal steric clashes between the carboxymethyl group and conserved residues (Val218, Trp176 in Homo sapiens AlaRS). These clashes prevent proper binding in the aminoacylation site, as shown by MolProbity clash scores >0.4 Å . However, in Thermus thermophilus AlaRS, conformational flexibility may permit limited D-amino acid charging, suggesting species-specific adaptations .
Q. What experimental strategies resolve contradictions between in vitro enzymatic activity assays and structural data for this compound?
Discrepancies arise when in vitro assays detect weak activity despite structural incompatibility. Solutions include:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) to distinguish non-specific interactions from catalytic engagement.
- Site-directed mutagenesis : Replacing clashing residues (e.g., Val218Gly in AlaRS) tests steric hindrance hypotheses .
- Comparative genomics : Identifying homologs with natural D-amino acid tolerance (e.g., Mycobacterium smegmatis AlrA overexpression) clarifies evolutionary context .
Q. How can this compound serve as a precursor for peptidoglycan analogs in antimicrobial research?
Incorporating this derivative into peptidoglycan precursors (e.g., D-Ala-D-Ala dipeptides) disrupts crosslinking by penicillin-binding proteins. Key steps:
Synthesis of UDP-MurNAc-pentapeptide analogs using carboxymethyl-D-alanine instead of D-alanine.
Inhibition assays : Measure minimal inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA).
Structural analysis : Cryo-EM of inhibited transpeptidases identifies binding modes .
Q. What role does this compound play in chelating metal ions, and how does this affect its stability in biological buffers?
The carboxymethyl group acts as a bidentate ligand for divalent cations (e.g., Ca, Mg), forming stable 1:1 complexes (log K ~3.5). This chelation:
- Reduces bioavailability in cell culture media, requiring EDTA-free formulations.
- Impacts NMR spectra : Paramagnetic ions (e.g., Fe) broaden peaks, necessitating deuterated solvents .
Data Contradiction Analysis
Q. Why do some studies report enzymatic processing of this compound despite structural incompatibility?
Discrepancies may stem from:
- Enzyme isoforms : Paralogs with altered active sites (e.g., Mycobacterium AlrA vs. human AlaRS) .
- Non-catalytic interactions : Surface binding detected via surface plasmon resonance (SPR) might be misattributed to catalysis.
- Impure substrates : Trace L-enantiomers in racemic mixtures can confound results, requiring enantiomeric excess (ee) validation via chiral HPLC .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
